Nemiralisib (chemical name: 2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[[(4-isopropylpiperazin-1-yl)methyl]oxazole) [, ] is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [, , , ]. It belongs to the class of kinase inhibitors, specifically targeting the PI3K family of enzymes [].
In scientific research, Nemiralisib serves as a valuable tool to investigate the role of the PI3Kδ signaling pathway in various biological processes and disease models, particularly in the context of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma [, , , , , , ].
Nemiralisib is synthesized from a series of chemical precursors that are modified through various synthetic pathways. It falls under the category of small-molecule inhibitors within the broader class of anti-inflammatory agents. Its development is part of ongoing research aimed at enhancing the specificity and efficacy of treatments for conditions like asthma and chronic obstructive pulmonary disease.
The synthesis of nemiralisib involves several key steps that leverage established organic chemistry techniques. The process typically begins with the preparation of intermediate compounds, which are then subjected to various reactions such as:
The final synthesis steps involve purification techniques such as recrystallization or chromatography to isolate nemiralisib in a pure form, ready for further testing and application.
The molecular formula of nemiralisib is with a molecular weight of approximately 433.43 g/mol. Its structure features a complex arrangement that includes multiple aromatic rings and functional groups, contributing to its activity as a selective inhibitor.
Key structural data include:
This structural complexity is essential for its interaction with biological targets, particularly in modulating signaling pathways involved in inflammation.
Nemiralisib undergoes various chemical reactions that are critical for its activity and metabolism. Key reactions include:
The kinetics of these reactions are vital for understanding the drug's behavior in biological systems, which informs dosing regimens and potential side effects.
Nemiralisib exerts its effects primarily through the inhibition of phosphoinositide 3-kinase delta, which is crucial in various signaling pathways associated with immune responses. By selectively blocking this isoform, nemiralisib reduces the activation of downstream targets involved in inflammation.
The mechanism can be summarized as follows:
Nemiralisib is characterized by:
Key chemical properties include:
These properties are essential for predicting the compound's behavior in biological systems.
Nemiralisib has shown promise in various scientific applications:
Nemiralisib is chemically designated as 6-(1H-indol-4-yl)-4-(5-{[4-(propan-2-yl)piperazin-1-yl]methyl}-1,3-oxazol-2-yl)-1H-indazole (IUPAC name) [1] [4]. It belongs to the class of heterocyclic organic compounds, featuring an indazole core linked to an indole moiety via an oxazole ring. This structural configuration enables high-affinity interactions with the PI3Kδ ATP-binding pocket [2] [5].
Table 1: Key Physicochemical Properties of Nemiralisib
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C₂₆H₂₈N₆O | DrugBank [1] |
Molecular Weight | 440.55 g/mol | Pharmacompass [4] |
SMILES | CC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5 | Guide to Pharmacology [5] |
Hydrogen Bond Donors | 2 | Computational prediction [5] |
Hydrogen Bond Acceptors | 4 | Computational prediction [5] |
Lipinski's Rule Compliance | 0 violations | Computational prediction [5] |
XLogP | 4.31 | Guide to Pharmacology [5] |
Pharmacologically, nemiralisib is classified as a selective PI3Kδ inhibitor with sub-nanomolar potency (IC₅₀ < 1 nM). It exhibits >100-fold selectivity over PI3Kα, PI3Kβ, and PI3Kγ isoforms, minimizing off-target effects [2] [5] [7]. The compound's oxazole substituent—particularly the N-isopropylpiperazine group—optimizes binding to the PI3Kδ affinity pocket, while the C6 indole moiety enhances cellular permeability and target engagement [2] [7]. As a small molecule (Modality: Small Molecule [1]), it is administered via inhalation for respiratory conditions, leveraging localized delivery to reduce systemic exposure [3] [10].
Nemiralisib was developed by GlaxoSmithKline (GSK) as part of a broader effort to target PI3Kδ in inflammatory lung diseases. Its discovery emerged from systematic structure-activity relationship (SAR) studies focused on modifying the C4 and C6 positions of the indazole scaffold [2] [7]. Early analogues (e.g., GSK-2292767) exhibited reduced hERG activity and optimized pharmacokinetics, culminating in nemiralisib's selection for clinical development [5].
The compound entered clinical trials in 2015–2016, with key studies including:
Table 2: Clinical Trial Landscape for Nemiralisib
Trial ID | Phase | Condition | Status | Primary Focus |
---|---|---|---|---|
NCT02522299 | II | COPD with acute exacerbation | Completed | Safety, sputum/blood biomarkers [1] |
NCT02593539 | II | Activated PI3Kδ syndrome (APDS/PASLI) | Completed | PK/PD, lung/systemic biomarkers [10] |
NCT03345407 | I/II | Acute COPD exacerbation | Terminated | Dose-finding [1] |
The patent landscape for nemiralisib remains sparsely documented in public sources. GSK likely secured core compound patents (e.g., covering the oxazole-indazole scaffold) and use patents for PI3Kδ inhibition in respiratory/immunological diseases. However, no specific patent numbers, jurisdictions, or expiration dates are disclosed in the available literature [1] [6] [9]. Broader competitive intelligence indicates that PI3Kδ inhibitors face complex intellectual property challenges due to overlapping claims among pharmaceutical companies [6] [9].
Nemiralisib selectively inhibits the p110δ catalytic subunit of PI3Kδ, a lipid kinase predominantly expressed in leukocytes (e.g., B cells, T cells, neutrophils). PI3Kδ converts phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a secondary messenger that recruits AKT and BTK to propagate signals for cell survival, proliferation, and activation [2] [7]. In pathological contexts:
Nemiralisib's mechanistic action involves competitive binding to the PI3Kδ ATP-binding site, blocking PIP₃ production and downstream AKT/mTOR signaling [2] [7]. In vitro, it suppresses neutrophil chemotaxis and T-cell activation at low nanomolar concentrations [2] [5]. However, clinical translation has faced challenges:
Its therapeutic distinction lies in the inhalation route, designed to maximize lung exposure while minimizing systemic immunosuppression. Nevertheless, the lack of target engagement in clinical studies questions its efficacy in conditions with advanced tissue remodeling [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7